molecular formula C3H11Cl2N3 B2955436 3-aminopropanimidamide Dihydrochloride CAS No. 51127-12-9

3-aminopropanimidamide Dihydrochloride

Cat. No. B2955436
CAS RN: 51127-12-9
M. Wt: 160.04
InChI Key: ORZGVCWUYHZYGM-UHFFFAOYSA-N
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Description

3-aminopropanimidamide Dihydrochloride is a chemical compound with the CAS Number: 51127-12-9 . It has a molecular weight of 160.05 and its IUPAC name is prop-1-ene-1,1,3-triamine dihydrochloride .


Molecular Structure Analysis

The InChI code for 3-aminopropanimidamide Dihydrochloride is 1S/C3H9N3.2ClH/c4-2-1-3 (5)6;;/h1H,2,4-6H2;2*1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3-aminopropanimidamide Dihydrochloride is a powder at room temperature . It has a melting point of 180-181 degrees Celsius .

Scientific Research Applications

Surface Functionalization and Stability

Aminosilanes, such as 3-aminopropylsilane, are commonly utilized to functionalize silica surfaces, enhancing their application in various scientific fields. However, these functionalized surfaces often face the challenge of losing their covalently attached silane layers upon exposure to water, primarily due to the hydrolysis of siloxane bonds catalyzed by the amine functionality. Research has shown that the hydrolytic stability of aminosilane-derived layers can be significantly influenced by the reaction conditions and the structural features of the aminosilanes. For instance, layers prepared in anhydrous toluene at elevated temperatures exhibit greater hydrolytic stability, which is critical for their durability and functional integrity in aqueous media (Smith & Chen, 2008).

Immunosuppressive Activity

The study of 2-substituted 2-aminopropane-1,3-diols has revealed their potential immunosuppressive properties, showing promise for applications in organ transplantation. These compounds, through structural optimization, have demonstrated a lymphocyte-decreasing effect and significant immunosuppressive activity, underscoring their relevance in medical research aimed at improving transplantation outcomes (Kiuchi et al., 2000).

Film Morphology and Amine Accessibility

3-Aminopropyl triethoxysilane (APTES) films on glass surfaces have been investigated to understand their morphology and chemical reactivity, crucial for bioconjugation applications. The preparation method significantly affects the uniformity of these films, impacting the accessibility of reactive amino groups. Such insights are vital for optimizing surface functionalization techniques for biomedical and analytical applications (Wang & Vaughn, 2008).

Controlled Release of Chemical Fuels

In the realm of molecular machines, the controlled release of chemical fuels is a critical aspect of ensuring their autonomous operation. Studies have shown that the aminolysis of specific anhydrides by amines can be fine-tuned to supply molecular machines with a steady fuel rate, preventing overfeeding and optimizing the system's efficiency. This research highlights the importance of understanding reaction kinetics in the design of molecular machines (Biagini et al., 2020).

Neuroprotection in Cerebral Ischemia

The role of 3-aminopropanal in cerebral ischemia has been a subject of investigation, with findings suggesting its potential as a therapeutic target. Increased activity of polyamine oxidase during cerebral ischemia leads to the production of 3-aminopropanal, a mediator of neuronal and glial cell death. Strategies aimed at neutralizing or preventing the production of 3-aminopropanal offer a promising avenue for neuroprotective interventions (Ivanova et al., 2002).

Safety And Hazards

The safety information for 3-aminopropanimidamide Dihydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-aminopropanimidamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3.2ClH/c4-2-1-3(5)6;;/h1-2,4H2,(H3,5,6);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZGVCWUYHZYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-aminopropanimidamide Dihydrochloride

CAS RN

51127-12-9
Record name 3-aminopropanimidamide dihydrochloride
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